molecular formula C8H7FO4S B13640316 4-[(Fluorosulfonyl)methyl]benzoicacid

4-[(Fluorosulfonyl)methyl]benzoicacid

Cat. No.: B13640316
M. Wt: 218.20 g/mol
InChI Key: UXQXQYMBMLVINX-UHFFFAOYSA-N
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Description

4-[(Fluorosulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C8H7FO4S. It is a derivative of benzoic acid, where a fluorosulfonyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-carboxybenzenesulfonyl fluoride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-[(Fluorosulfonyl)methyl]benzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps like purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Fluorosulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-[(Fluorosulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Fluorosulfonyl)methyl]benzoic acid is unique due to the presence of both the fluorosulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H7FO4S

Molecular Weight

218.20 g/mol

IUPAC Name

4-(fluorosulfonylmethyl)benzoic acid

InChI

InChI=1S/C8H7FO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

UXQXQYMBMLVINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)C(=O)O

Origin of Product

United States

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